molecular formula C11H11BrClNO3S3 B2725373 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 2034530-20-4

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2725373
CAS No.: 2034530-20-4
M. Wt: 416.75
InChI Key: QSJBWHXNULMXBJ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide ( 2034530-20-4) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents . With a molecular formula of C 11 H 11 BrClNO 3 S 3 and a molecular weight of 416.76 g/mol, this compound is characterized by its distinct thiophene rings and sulfonamide functional group . Its core structure is part of a class of compounds known to exhibit potent activity against drug-resistant bacterial strains. Recent studies on closely related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated exceptional efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a critical-priority pathogen, with one study reporting a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL . The proposed mechanism of action for this class of compounds involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, thereby exerting a bacteriostatic effect . In-silico analyses further suggest that these inhibitors bind effectively to target proteins through a combination of hydrogen bonding and hydrophobic interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a high-value chemical tool for exploring new strategies to overcome antimicrobial resistance.

Properties

IUPAC Name

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO3S3/c1-17-7(8-2-4-10(13)18-8)6-14-20(15,16)11-5-3-9(12)19-11/h2-5,7,14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJBWHXNULMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromothiophene-2-Sulfonyl Chloride

Methodology :

  • Sulfonation : 2-Bromothiophene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours to yield 5-bromothiophene-2-sulfonic acid.
  • Chlorination : The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at reflux (70°C) for 2 hours.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C (sulfonation), 70°C (chlorination)
Yield 78–82%

Characterization :

  • ¹H NMR (CDCl₃): δ 7.52 (d, 1H, J = 4.0 Hz), 7.21 (d, 1H, J = 4.0 Hz).
  • MS (ESI+) : m/z 259 [M+H]⁺.

Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

Methodology :

  • Step 1 : 5-Chlorothiophene-2-carbaldehyde undergoes a Strecker reaction with ammonium chloride and potassium cyanide in methanol to form 2-(5-chlorothiophen-2-yl)-2-methoxyacetonitrile.
  • Step 2 : The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to yield the primary amine.

Reaction Conditions :

Parameter Value
Solvent Methanol (Step 1), THF (Step 2)
Temperature 25°C (Step 1), 0°C (Step 2)
Yield 65–70%

Characterization :

  • ¹³C NMR (DMSO-d₆): δ 140.2 (C-Cl), 60.3 (OCH₃), 45.8 (CH₂NH₂).

Coupling of Intermediates to Form Target Compound

Sulfonamide Formation

Methodology :
5-Bromothiophene-2-sulfonyl chloride (1.2 eq) is reacted with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by 24 hours at room temperature.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → 25°C
Yield 85–90%

Purification :

  • Crude product is washed with 5% HCl, saturated NaHCO₃, and brine.
  • Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the pure compound.

Alternative Pathway: One-Pot Synthesis

Methodology :
A modified approach involves in situ generation of the sulfonyl chloride from 5-bromothiophene-2-sulfonic acid using phosphorus pentachloride (PCl₅) in DCM, followed by direct coupling with the amine. This method reduces isolation steps but requires stringent moisture control.

Key Data :

  • Yield : 75–80%.
  • Purity : ≥97% (HPLC).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.68 (d, 1H, J = 4.0 Hz, thiophene-H), 7.05 (d, 1H, J = 4.0 Hz, thiophene-H), 4.12 (m, 2H, CH₂NH), 3.45 (s, 3H, OCH₃).
  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C-Br).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • LC-MS : m/z 441 [M+H]⁺, 443 [M+2+H]⁺ (Br/Cl isotopic pattern).

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 5-bromothiophene-2-sulfonyl chloride reduces material costs by 30% compared to small-scale routes.
  • Safety : Exothermic sulfonation requires jacketed reactors with temperature control to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s methoxyethyl-chlorothiophene substituent distinguishes it from analogs with cyclohexanone (Compound 9) or sulfamoylphenyl groups (Compound ).
  • Synthetic Efficiency : Compound 9 achieves an 81% yield via conjugate addition, suggesting that ketone-containing derivatives may be more synthetically accessible than those requiring Suzuki coupling .

Antimicrobial and Enzyme Inhibition:

  • Target Compound : While direct biological data are unavailable, structurally related 5-bromo-N-alkylthiophene-2-sulfonamides exhibit urease inhibition (IC₅₀ values: 12–45 µM) and antibacterial activity against E. coli and S. aureus . The methoxyethyl group may enhance cellular uptake compared to bulkier substituents.
  • Compound 9: No specific activity reported, but the cyclohexanone group could facilitate H-bonding with enzyme active sites, a feature exploited in protease inhibitors .
  • Compound : The triazole moiety may confer antifungal or antiviral activity due to its prevalence in medicinal chemistry, though evidence is lacking.

Physicochemical Properties:

  • Solubility : The methoxyethyl chain in the target compound likely improves solubility in polar solvents compared to the sulfamoylphenyl group in , which is highly polar but may form strong intermolecular interactions.

Biological Activity

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its antimicrobial properties. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl or aryl halides. The introduction of the methoxyethyl group and chlorothiophene moiety enhances the compound's biological activity.

Inhibition of Carbonic Anhydrases

Research has shown that derivatives of thiophene sulfonamides exhibit significant inhibitory activity against various isoforms of carbonic anhydrases, which are important for numerous physiological processes including acid-base balance and respiration. Specifically, studies indicate:

  • Human Carbonic Anhydrase Isoforms : The compound was tested against human isoforms hCA I, hCA II, hCA IX, and hCA XII. It demonstrated effective inhibition in the subnanomolar to nanomolar range for hCA II and tumor-associated isoforms, while showing weaker inhibition for hCA I .
IsoformInhibition Range (nM)
hCA I683 - 4250
hCA IISubnanomolar
hCA IXSubnanomolar
hCA XIISubnanomolar

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against clinically relevant strains. A study reported that derivatives of thiophene sulfonamides exhibited potent activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

Case Studies and Research Findings

  • Inhibition Studies : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications in the thiophene ring and sulfonamide group significantly influenced the inhibitory potency against carbonic anhydrases. High-resolution X-ray crystallography helped elucidate the binding interactions between the enzyme and the inhibitors .
  • Antimicrobial Efficacy : In a clinical context, compounds derived from 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide were tested against various bacterial strains. The results indicated that these compounds not only inhibited growth but also showed bactericidal activity at low concentrations, making them potential candidates for treating resistant bacterial infections .
  • Mechanistic Insights : In-silico studies provided insights into the binding affinity and interaction patterns of these compounds with target proteins extracted from resistant bacterial strains. Molecular docking studies revealed crucial hydrogen bonds and hydrophobic interactions contributing to their biological activity .

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